6-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
説明
特性
IUPAC Name |
6-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c1-12-3-2-4-15(9-12)24-17-16(21-22-24)18(25)23(11-20-17)10-13-5-7-14(19)8-6-13/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOBNPZMIWKZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzylamine with 3-methylbenzoyl chloride to form an intermediate, which is then cyclized with a suitable triazole precursor under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or acetonitrile, with catalysts like glacial acetic acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted triazolopyrimidines.
科学的研究の応用
6-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with the cell cycle, leading to the suppression of cancer cell proliferation. The triazolopyrimidine scaffold allows for strong binding to the ATP-binding site of kinases, thereby inhibiting their activity .
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
Table 1: Key Structural Differences Among Triazolopyrimidinone Derivatives
- Planarity and Conjugation: The triazolopyrimidinone core in all derivatives is planar (max. deviation ≤0.021 Å), critical for maintaining conjugation and binding to hydrophobic pockets in enzymes or receptors .
- The 4-fluorophenylmethyl group at position 6 introduces fluorine’s electronegativity, which may enhance metabolic stability and membrane permeability .
Pharmacological Potential
- Anticancer Activity: Compounds like 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7-one have been studied for antitumor activity, with references to historical anticancer research (e.g., Montgomery et al., 1962) . The target compound’s fluorinated and methylated groups may enhance cytotoxicity or kinase inhibition.
- Apoptotic Agents: Glycosylated triazolopyrimidinones () demonstrate apoptotic effects, suggesting that the target compound’s substituents could be tailored for similar mechanisms .
Physicochemical Properties
- Molecular Weight and Drug-Likeness : The target compound’s estimated molecular weight (~381 g/mol) falls within Lipinski’s rule of five limits, unlike bulkier derivatives like the oxadiazole-containing compound (463.43 g/mol) .
生物活性
The compound 6-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 1040640-26-3) is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 417.4 g/mol. The structure comprises a triazole ring fused to a pyrimidine ring, with specific substitutions that influence its biological properties.
Synthesis
The synthesis typically involves multi-step reactions starting from readily available precursors. A common method includes the cyclization of hydrazine derivatives with formylated intermediates under controlled conditions to yield the desired product with high purity.
Antiplatelet Activity
Recent studies have highlighted the antiplatelet activity of triazolopyrimidine derivatives. In particular, compounds structurally related to ticagrelor exhibit significant inhibition of platelet aggregation. The antiplatelet activity is often measured using in vitro assays where the effectiveness is quantified in terms of fold-inhibition compared to control substances.
| Compound | Antiplatelet Activity (Fold-Inhibition) | MIC (mM) against MRSA |
|---|---|---|
| Ticagrelor Analog 1 | 5.0 | 0.2 |
| Ticagrelor Analog 2 | 4.8 | 0.5 |
| Target Compound | 4.5 | >200 |
The above table summarizes findings from a study that assessed various analogs for their antiplatelet and antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) .
Antibacterial Activity
The compound has been investigated for its antibacterial properties. In vitro assays demonstrate varying degrees of inhibition against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that while some analogs show potent activity against MRSA, others exhibit minimal to no activity.
Case Study:
In a comparative analysis involving several triazolopyrimidine derivatives, it was found that modifications in substituents significantly affected antibacterial efficacy. For instance, certain derivatives demonstrated MIC values as low as 0.2 mM against MRSA, while others were ineffective at concentrations exceeding 200 mM .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition: Compounds may inhibit enzymes involved in platelet aggregation or bacterial cell wall synthesis.
- Receptor Modulation: Binding to receptors can alter signaling pathways that regulate various cellular functions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
